1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine
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Overview
Description
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine is a chemical compound with the molecular formula C17H24N2O2 and a molar mass of 288.38 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a butyryl group and a 4-hydroxy-phenyl-allyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of 1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine typically involves the reaction of 1-butyryl-piperazine with 4-hydroxy-phenyl-allyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in optimizing the reaction conditions and improving the yield of the product .
Chemical Reactions Analysis
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .
Scientific Research Applications
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine involves its interaction with specific molecular targets and pathways . The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Butyryl-4-[3-(4-hydroxy-phenyl)-allyl]-piperazine can be compared with other similar compounds, such as 1-Butanone, 1-[4-[3-(4-hydroxyphenyl)-2-propen-1-yl]-1-piperazinyl]- . These compounds share similar structural features but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications .
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[4-[(E)-3-(4-hydroxyphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H24N2O2/c1-2-4-17(21)19-13-11-18(12-14-19)10-3-5-15-6-8-16(20)9-7-15/h3,5-9,20H,2,4,10-14H2,1H3/b5-3+ |
InChI Key |
UPGLCEBRGZVMJL-HWKANZROSA-N |
Isomeric SMILES |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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